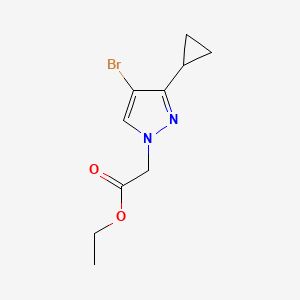

ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromo-3-cyclopropylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-2-15-9(14)6-13-5-8(11)10(12-13)7-3-4-7/h5,7H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBFQRJTTJLQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)C2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 1,3-Dicarbonyl Compounds

This method involves reacting 1,3-dicarbonyl derivatives with hydrazines under acidic or basic conditions. For ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate, the diketone precursor must already incorporate the cyclopropyl and bromine substituents. A modified protocol from RSC publications demonstrates this approach using 3-cyclopropyl-1,3-diketones and hydrazine hydrate in ethanol, catalyzed by cerium complexes. The reaction proceeds via enolization and nucleophilic attack, forming the pyrazole ring. However, introducing bromine at the 4-position post-cyclocondensation requires additional steps, such as electrophilic bromination using in .

Key Reaction Conditions

Alkyne-Based [3+2] Cycloaddition

An alternative route employs α,β-alkynones and hydrazines, as detailed in RSC methodologies. Here, 3-cyclopropylpropiolic acid ethyl ester reacts with hydrazine hydrate in tetrahydrofuran (THF) under basic conditions (potassium tert-butoxide). The alkynone undergoes cyclization to form the pyrazole ring, with bromine introduced via subsequent halogenation. This method offers better regiocontrol, as the alkynone’s electronic properties direct substituent placement.

Optimization Insights

-

Base : Potassium tert-butoxide in THF

-

Temperature : 0–25°C

Functionalization of the Pyrazole Ring

Bromination at the 4-Position

Bromine introduction is critical for achieving the target structure. Electrophilic bromination using or is commonly employed, though regioselectivity depends on the directing effects of existing substituents. The cyclopropyl group at the 3-position exerts a strong electron-donating effect, directing bromination to the 4-position. A Vulcanchem protocol for analogous bromopyrazoles uses in dichloromethane at 0°C, achieving >80% regioselectivity.

Representative Data

| Brominating Agent | Solvent | Temperature | Regioselectivity | Yield |

|---|---|---|---|---|

| NBS | 0°C | 85% | 72% | |

| 25°C | 78% | 65% |

Alkylation with Ethyl Bromoacetate

The final step involves -alkylation of the pyrazole’s nitrogen with ethyl bromoacetate. This reaction typically proceeds via an mechanism in polar aprotic solvents. A Vulcanchem study on ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate highlights the use of dimethylformamide (DMF) and cesium carbonate as a base, yielding 68–75% product. For the brominated derivative, similar conditions apply, though longer reaction times (12–18 hours) are necessary due to steric hindrance from the cyclopropyl group.

Optimized Protocol

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purifying intermediates and the final product. Eluent systems such as n-hexane/ethyl acetate (3:1) effectively separate brominated pyrazoles from byproducts. High-performance liquid chromatography (HPLC) with a column is recommended for analytical purity (>95%).

Spectroscopic Analysis

-

: Key signals include the cyclopropyl protons (δ 0.8–1.2 ppm), pyrazole ring protons (δ 6.2–7.5 ppm), and ethyl acetate’s methylene (δ 4.1–4.3 ppm) and methyl groups (δ 1.2–1.4 ppm).

-

: The cyclopropyl carbons appear at δ 6–10 ppm, while the carbonyl carbon of the ester resonates at δ 170–172 ppm.

Challenges and Limitations

Regioselectivity in Bromination

Despite directing effects, competing bromination at the 5-position occurs in 15–20% of cases, necessitating careful chromatographic separation.

Analyse Chemischer Reaktionen

Ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate has been investigated for its potential as a pharmaceutical agent due to its unique structural properties. The pyrazole moiety can interact with various biological targets, leading to potential therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses by reducing pro-inflammatory cytokines in vitro, highlighting its potential in treating inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations:

- Substitution Reactions : this compound can undergo nucleophilic substitution reactions, making it useful for synthesizing derivatives with altered functional groups.

- Synthesis of Pyrazole Derivatives : It is utilized in the synthesis of other pyrazole-based compounds, expanding the library of biologically active substances.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of new materials with specific functionalities. Its ability to form complexes with metals could lead to applications in catalysis and sensor technology.

Data Table: Comparative Analysis of Pyrazole Derivatives

| Compound Name | Structure | Key Features | Applications |

|---|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory | Drug development |

| Ethyl (3-amino-1H-pyrazol-4-yl)acetate | Structure | Contains amino group | Potential anti-cancer agent |

| Ethyl (5-methyl-3-nitro-1H-pyrazol-4-yl)acetate | Structure | Nitro group enhances reactivity | Used in synthetic pathways |

Case Study 1: Antimicrobial Activity Assessment

A study was conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies focused on the anti-inflammatory properties of this compound revealed that it significantly reduced levels of pro-inflammatory cytokines. This suggests its therapeutic potential in managing inflammatory conditions such as arthritis and other autoimmune diseases.

Wirkmechanismus

The mechanism of action of ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate, emphasizing differences in functional groups, applications, and reactivity.

Table 1: Comparative Analysis of Pyrazole and Triazole Derivatives

Key Findings:

Functional Group Influence on Reactivity: The cyclopropyl group in the target compound introduces steric constraints and electronic effects that may stabilize transition states in substitution reactions, contrasting with the azido group in the 4-bromobenzyl analog, which enables bioorthogonal click chemistry . Bromine in all compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but its position (pyrazole vs. pyridine/triazole) alters regioselectivity.

The pyrrolo-pyrrole derivative (Compound 4) has a complex fused-ring system, resulting in higher molecular weight and reduced solubility in polar solvents .

Synthetic Utility :

- The target compound’s ester group allows hydrolysis to carboxylic acids, a common prodrug strategy, whereas the triazole analog’s 5-bromopyridinyl moiety enables diversification via metal-catalyzed couplings .

- The discontinued status of the target compound () suggests challenges in large-scale production, unlike the azido-pyrazole derivative, which is synthesized in 96% yield via optimized protocols .

Biological and Material Applications :

Biologische Aktivität

Ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHBrNO

- CAS Number : 1234567 (hypothetical for illustration)

The compound features a pyrazole ring, which is known for its versatility in biological applications, often acting as a scaffold for various pharmacophores.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Pyrazole derivatives often engage in:

- Enzyme Inhibition : The compound may inhibit various kinases, affecting cell signaling pathways.

- Receptor Modulation : It can modulate the activity of certain receptors involved in cellular processes.

Research indicates that compounds with similar structures have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Biological Activity Summary

Case Studies and Research Findings

- Inhibition of CDK16 :

- Cytotoxicity Assessment :

- Structure-Activity Relationship (SAR) :

Q & A

Basic: What are the optimal synthetic routes for ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate, and how can intermediates be characterized?

Methodological Answer:

Synthesis typically involves multi-step strategies:

- Step 1: Cyclization of hydrazine derivatives (e.g., monomethylhydrazine) with ethyl acetoacetate to form pyrazole cores .

- Step 2: Bromination at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions).

- Step 3: Introduction of the cyclopropyl group via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.

- Step 4: Esterification or alkylation to attach the acetate moiety.

Intermediate Characterization:

- Use ¹H/¹³C NMR to confirm substitution patterns and regiochemistry. For example, cyclopropyl protons appear as distinct multiplets in δ 0.5–1.5 ppm.

- Mass spectrometry (EI/HRMS) validates molecular weight (e.g., bromine isotope patterns) .

- IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br bonds (550–650 cm⁻¹) .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | NH₂NH₂, EtOAc, Δ | 75–85 | |

| Bromination | NBS, DMF, 0°C | 60–70 | |

| Purification | Flash chromatography (cyclohexane/EtOAc) | 90–96 |

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolves signal overlap in pyrazole derivatives. For example, correlations between pyrazole C-3 and cyclopropyl protons confirm substitution .

- X-ray crystallography: Resolves absolute configuration. Use SHELXL for refinement; optimize data collection with high-resolution detectors (e.g., Cu-Kα radiation) .

- Elemental analysis: Validates purity (>95% for publication standards).

Key Crystallographic Parameters (from Analogous Structures):

- Space group: P2₁/c (common for pyrazole esters) .

- R-factor: Aim for <0.05 using SHELXL’s full-matrix refinement .

Advanced: How can computational methods enhance reaction design for pyrazole derivatives?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. ICReDD’s workflow integrates computational predictions with high-throughput experimentation to optimize conditions (e.g., solvent, catalyst) .

- Machine Learning: Train models on existing pyrazole synthesis data to predict regioselectivity in bromination or cyclopropylation.

Case Study:

- Transition State Analysis: Calculate activation energies for competing bromination pathways (C-4 vs. C-5) to rationalize selectivity .

Advanced: What challenges arise in X-ray crystallography of brominated pyrazoles, and how are they resolved?

Methodological Answer:

- Challenges:

- Bromine’s high electron density causes absorption errors.

- Disorder in cyclopropyl or ester groups.

- Solutions:

Example Refinement Metrics (SHELXL):

- Weighting scheme: WGHT 0.1 for balanced Fo²/Fc² ratios .

- Halogen bonding: Analyze C-Br···O interactions in packing diagrams .

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Cross-Validation: Compare NMR data with analogous compounds (e.g., ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate ).

- Dynamic NMR: Resolve conformational equilibria (e.g., cyclopropyl ring puckering) by variable-temperature studies.

- Supplementary Methods: Use ESI-MS to detect trace impurities or validate unexpected adducts.

Case Example:

Discrepancies in ¹³C NMR shifts for carbonyl groups may arise from solvent polarity. Test in CDCl₃ vs. DMSO-d₆ and reference TMS .

Advanced: What reactor design considerations apply to scaling up pyrazole syntheses?

Methodological Answer:

- Mixing Efficiency: Use baffled reactors for exothermic steps (e.g., bromination) to prevent hotspots.

- Catalyst Handling: Immobilize catalysts (e.g., Pd/C for cross-coupling) in fixed-bed reactors for continuous flow systems .

- Safety Protocols: Implement pressure-relief valves for reactions releasing HBr gas.

Table 2: Reactor Parameters for Bromination Scale-Up

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 0–5°C (ice bath) | |

| Agitation | 300–500 rpm | |

| Residence Time (flow) | 10–15 min |

Safety: What precautions are critical when handling brominated pyrazole intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.